molecular formula C28H22N2O2 B8476293 1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-(phenylamino)phenyl]methyl]-

1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-(phenylamino)phenyl]methyl]-

Cat. No. B8476293
M. Wt: 418.5 g/mol
InChI Key: IZNMOVHEZZOEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07268159B2

Procedure details

Phenylboronic acid (0.16 g, 0.81 mmol), Cu(OAc)2 (0.049 g, 0.27 mmol), and myristic acid (0.037 g, 0.16 mmol) were combined in a 100-mL round-bottom flask with a large stir bar. A rubber septum was attached, and dry toluene (2 mL), 2,6-lutidine (0.066 mL, 0.57 mmol), and 1-(4-amino-benzyl)-3-phenyl-1H-indole indolecarboxylic acid ethyl ester (0.20 g, 0.54 mmol) were successively added. The resulting mixture was stirred at a high rate for 24 h, diluted with ethyl acetate (10 mL), filtered through a plug of silica gel, and then purified by column chromatography (5 to 25% EtOAc/hexanes) to give a gummy solid. To a stirred solution of the gummy solid in 15 mL of 2:1:1 THF/MeOH/water was added lithium hydroxide monohydrate (0.1 g, 2.4 mmol). The reaction was stirred at 40° C. for 5 h. Most of the organic solvents was removed and the reaction mixture was made acidic (pH 6) with glacial acetic acid, and the solid was collected and purified by HPLC as a white powder (0.023 g, 10%): 1H NMR (DMSO-d6) δ 5.64 (s, 2H), 6.77 (t, J=7.4 Hz, 1H), 6.96 (d, J=8.5 Hz, 2H), 7.00 (dd, J=7.6, 0.9 Hz, 2H), 7.04(t, J=7.1 Hz, 1H), 7.15-7.19(m, 4H), 7.25 (t, J=7.11 Hz, 1H), 7.39 (t, J=7.4 Hz, 2H), 7.46-7.53 (m, 1H), 7.53 (t, J=7.4 Hz, 2H), 7.54-7.56 (m, 2H), 8.08 (br s, 1H), 13.01 (br s, 1H); MS (ESI) m/z 419 (MH+); MS (ESI) m/z 417 ([M−H]−); HRMS calcd for C28H23N2O2: 419.1757; found (ESI+): 419.1755.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
0.049 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
THF MeOH water
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.066 mL
Type
reactant
Reaction Step Four
Name
1-(4-amino-benzyl)-3-phenyl-1H-indole indolecarboxylic acid ethyl ester
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]([OH:25])(=[O:24])CCCCCCCCCCCCC.N1C(C)=CC=CC=1C.C(OC(C1NC2C(C=1)=CC=CC=2)=O)C.[NH2:48][C:49]1[CH:70]=[CH:69][C:52]([CH2:53][N:54]2[C:62]3[C:57](=[CH:58][CH:59]=[CH:60][CH:61]=3)[C:56]([C:63]3[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=3)=[CH:55]2)=[CH:51][CH:50]=1.O.[OH-].[Li+]>C(OCC)(=O)C.C1COCC1.CO.O.CC([O-])=O.CC([O-])=O.[Cu+2].C1(C)C=CC=CC=1>[NH:48]([C:49]1[CH:50]=[CH:51][C:52]([CH2:53][N:54]2[C:62]3[C:57](=[CH:58][CH:59]=[CH:60][CH:61]=3)[C:56]([C:63]3[CH:64]=[CH:65][CH:66]=[CH:67][CH:68]=3)=[C:55]2[C:10]([OH:25])=[O:24])=[CH:69][CH:70]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4,5.6.7,9.10.11,12.13.14|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.037 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Name
Quantity
0.049 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
THF MeOH water
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Four
Name
Quantity
0.066 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
1-(4-amino-benzyl)-3-phenyl-1H-indole indolecarboxylic acid ethyl ester
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=CC=C2C1.NC1=CC=C(CN2C=C(C3=CC=CC=C23)C2=CC=CC=C2)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at a high rate for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (5 to 25% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
to give a gummy solid
STIRRING
Type
STIRRING
Details
The reaction was stirred at 40° C. for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Most of the organic solvents was removed
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
purified by HPLC as a white powder (0.023 g, 10%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N(C1=CC=CC=C1)C1=CC=C(CN2C(=C(C3=CC=CC=C23)C2=CC=CC=C2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.